N-Nitroso-N-2,3-xylylanthranilic acid
Description
Contextualization of N-Nitroso Compounds (NOCs) in Chemical Research
N-Nitroso compounds (NOCs) are a class of organic chemicals defined by the presence of a nitroso functional group (-N=O) attached to a nitrogen atom. aquigenbio.comwikipedia.org These compounds are formed through the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, nitrites, or nitric oxide. aquigenbio.comwikipedia.org The study of NOCs is a significant area of chemical and toxicological research, as many compounds within this class have been identified as potent carcinogens in various animal species. researchgate.netnih.gov
Research into NOCs spans multiple disciplines. In organic synthesis, they are utilized as intermediates and reagents for creating complex molecules, serving as nitrosating agents, oxidizing agents, and sources of nitrene. aquigenbio.com In analytical chemistry, they are employed as reagents for detecting and quantifying various other compounds. aquigenbio.com The discovery of NOCs as impurities in food, beverages, cosmetics, and, more recently, pharmaceutical products has intensified research into their formation, detection, and control. wikipedia.orgresearchgate.netlgcstandards.com This is particularly relevant in the pharmaceutical industry, where NOCs can form as impurities during the synthesis or storage of drug products, leading to regulatory scrutiny. lgcstandards.commdpi.com
Classification and Structural Characteristics of N-Nitroso-N-2,3-xylylanthranilic Acid as an N-Nitroso Derivative
This compound is classified as an N-nitroso compound, specifically a nitrosamine (B1359907). This classification arises from its core structure, which features a nitroso group (-N=O) bonded to the nitrogen atom of a secondary amine. wikipedia.orgveeprho.com The molecule is a derivative of anthranilic acid, an aromatic acid. nih.gov
The structural characteristics of the compound are detailed in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₄N₂O₃ cymitquimica.com |
| Molecular Weight | 270.283 g/mol cymitquimica.comlabnovo.com |
| Core Structure | Anthranilic acid substituted with a 2,3-xylyl group and a nitroso group on the amino nitrogen. |
| Key Functional Groups | Carboxylic acid (-COOH), N-nitrosoamine (-N(N=O)-), Aromatic rings |
This compound is a direct derivative of its parent compound, N-2,3-xylylanthranilic acid. veeprho.com N-2,3-xylylanthranilic acid is the chemical name for the well-known nonsteroidal anti-inflammatory drug (NSAID) Mefenamic Acid. veeprho.com The formation of the N-nitroso derivative occurs when the secondary amine nitrogen atom in the mefenamic acid molecule is nitrosated. This relationship is critical, as it positions this compound as a potential nitrosamine drug substance-related impurity (NDSRI) in mefenamic acid preparations. researchgate.net
The formal nomenclature for this compound is essential for precise communication in scientific literature. Its IUPAC name and various synonyms are used interchangeably in research and regulatory documents. veeprho.comcymitquimica.com
| Type | Name |
| IUPAC Name | 2-((2,3-Dimethylphenyl)nitrosoamino)benzoic acid veeprho.com |
| Common Synonym | N-Nitroso-Mefenamic Acid veeprho.com |
| Other Synonyms | Benzoic acid, 2-[(2,3-dimethylphenyl)nitrosoamino]- veeprho.com |
| N-2,3-Xylyl-N-nitrosoanthranilic Acid cymitquimica.com | |
| ITF 616 cymitquimica.com |
Historical Development of Research on N-Nitroso Compounds and their Derivatives
The scientific history of N-nitroso compounds dates back to their initial detection in the 1870s. lgcstandards.com However, their biological significance remained largely unexplored until the mid-20th century. A pivotal moment occurred in 1956 when researchers John Barnes and Peter Magee reported that dimethylnitrosamine induced liver tumors in rats, establishing the carcinogenic potential of this chemical class. wikipedia.orglgcstandards.com
Throughout the 1970s, research expanded significantly, identifying the presence of N-nitrosamines in a wide array of consumer products, including cured meats, beverages, tobacco, and personal care items. nih.govlgcstandards.com This period saw the development of more sophisticated analytical techniques for their detection and quantification. iarc.fr A major recent development in NOC research began in 2018 with the detection of nitrosamine impurities in batches of widely used medications, such as the angiotensin II receptor blocker valsartan. wikipedia.orglgcstandards.com This discovery triggered widespread recalls and prompted global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to issue stringent guidelines for the control of nitrosamine impurities in pharmaceuticals. wikipedia.orglgcstandards.com
Research Significance and Broader Implications for this compound Studies
The primary research significance of this compound stems from its status as a potential impurity in the pharmaceutical drug mefenamic acid. veeprho.com The study of such Nitrosamine Drug Substance-Related Impurities (NDSRIs) is a critical aspect of pharmaceutical quality and safety. researchgate.net this compound serves as a highly characterized reference material. veeprho.com This standard is essential for several key applications in the pharmaceutical industry:
Analytical Method Development: Researchers use the standard to create and refine methods for detecting and quantifying this specific impurity in drug substances and products. veeprho.com
Method Validation: The reference material is used to validate the accuracy, precision, and sensitivity of analytical procedures. veeprho.com
Quality Control (QC): Pharmaceutical manufacturers use it as a benchmark in routine QC testing to ensure that levels of the N-nitroso impurity in their products remain within the strict safety limits established by regulatory bodies like the FDA and EMA. veeprho.com
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dimethyl-N-nitrosoanilino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-5-9-13(11(10)2)17(16-20)14-8-4-3-7-12(14)15(18)19/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLMDHKDPNUCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C2=CC=CC=C2C(=O)O)N=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175383 | |
| Record name | N-Nitroso-N-2,3-xylylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2114-63-8 | |
| Record name | N-Nitroso-N-2,3-xylylanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitroso-N-2,3-xylylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis of N Nitroso N 2,3 Xylylanthranilic Acid
Precursor Chemistry and Synthesis of N-2,3-Xylylanthranilic Acid (Mefenamic Acid)
N-2,3-xylylanthranilic acid, commonly known as Mefenamic acid, is a derivative of anthranilic acid where a hydrogen atom on the amino group is substituted with a 2,3-dimethylphenyl group. nih.gov The primary and most established method for its synthesis is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. nih.govacs.org
The classical Ullmann condensation for Mefenamic acid involves the reaction of 2-chlorobenzoic acid with 2,3-dimethylaniline. nih.govwikipedia.org This reaction is typically carried out in the presence of a copper catalyst and an acid-binding agent. wikipedia.org The reaction generally requires high temperatures and polar aprotic solvents like dimethylformamide (DMF). nih.govwikipedia.org
Reaction Scheme: 2-Chlorobenzoic Acid + 2,3-Dimethylaniline --(Cu catalyst, Base)--> N-2,3-Xylylanthranilic Acid
Innovations in the Ullmann-type reactions have led to improved yields and milder reaction conditions. These include the use of soluble copper catalysts supported by ligands and alternative energy sources like microwave irradiation to enhance reaction rates. rsc.orgacs.org Phase-transfer catalysts have also been employed to improve the efficiency of the condensation reaction. wikipedia.org The selection of the base, catalyst, and solvent system is crucial for optimizing the yield of N-2,3-xylylanthranilic acid. wikipedia.orgresearchgate.net
Direct N-Nitrosation Pathways for Secondary Amines
The conversion of the secondary amine in N-2,3-xylylanthranilic acid to its N-nitroso derivative is achieved through direct N-nitrosation. This reaction involves the introduction of a nitroso group (-NO) onto the nitrogen atom of the secondary amine. Secondary amines are particularly susceptible to nitrosation, readily reacting with nitrosating agents to form stable N-nitrosamines. nih.govfreethinktech.com The general mechanism involves the reaction of the unprotonated secondary amine with a nitrosating agent. europa.eu
A variety of nitrosating agents can be employed for the N-nitrosation of secondary amines, each with a distinct reactivity profile. The choice of agent often depends on the specific substrate and desired reaction conditions.
Common nitrosating agents include:
Nitrous acid (HNO₂): Often generated in situ from the acidification of a nitrite (B80452) salt (e.g., sodium nitrite) with a strong acid. wikipedia.org Nitrous acid itself is unstable, and the active nitrosating species is typically dinitrogen trioxide (N₂O₃), formed from the self-reaction of nitrous acid. europa.eu
Dinitrogen trioxide (N₂O₃) and Dinitrogen tetroxide (N₂O₄): These are potent nitrosating agents that can react with secondary amines in both aqueous and organic solutions. nih.gov
Nitrosyl halides (e.g., NOCl) and Nitrosonium salts (e.g., NOBF₄): These are highly efficient nitrosating agents, particularly in organic solvents. nih.gov
Alkyl nitrites (e.g., tert-butyl nitrite): These are effective nitrosating agents under mild conditions in both aqueous and organic media. nih.govrsc.org They are frequently used in organic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile. nih.gov
The reactivity of these agents is influenced by their ability to deliver the nitrosonium ion (NO⁺) or a related electrophilic species to the nucleophilic nitrogen of the secondary amine. wikipedia.org
| Nitrosating Agent | Typical Generation/Use | Reactivity | Common Solvents |
|---|---|---|---|
| Nitrous acid (HNO₂) | In situ from NaNO₂ and strong acid | Moderate; active species is N₂O₃ | Aqueous |
| Dinitrogen trioxide (N₂O₃) | Active form of nitrous acid | High | Aqueous, Organic |
| Nitrosyl chloride (NOCl) | Commercially available or generated in situ | High | Organic (e.g., DCM, Acetonitrile) |
| Nitrosonium tetrafluoroborate (B81430) (NOBF₄) | Commercially available salt | Very High | Organic |
| tert-Butyl nitrite (TBN) | Commercially available liquid | High, mild conditions | Organic (e.g., DCM, THF, Acetonitrile) |
The efficiency and rate of N-nitrosation are highly dependent on the reaction conditions.
pH: The pH of the reaction medium is a critical factor, especially in aqueous solutions. The nitrosation of secondary amines is generally favored under acidic conditions (typically pH 2.5-3.4), which promote the formation of the active nitrosating species from nitrite. freethinktech.com However, at very low pH, the amine substrate can become protonated, reducing its nucleophilicity and thereby decreasing the reaction rate. nih.gov Therefore, an optimal pH balance is required to ensure a sufficient concentration of both the active nitrosating agent and the unprotonated amine. nih.gov While acidic conditions are generally favorable, nitrosation can also occur at neutral to basic pH, particularly in the presence of catalysts like formaldehyde. usp.org
Temperature: N-nitrosation reactions are generally accelerated with increasing temperature. nih.gov However, many nitrosating agents are unstable at higher temperatures. The reaction is often carried out at or below room temperature to control the reaction rate and minimize the decomposition of the nitrosating agent. nih.gov In some cases, reactions are performed at 0°C or even lower.
Solvents: The choice of solvent can significantly influence the reaction mechanism and rate. In aqueous media, the formation of the nitrosating agent and the acid-base equilibria are paramount. In non-aqueous, aprotic solvents like dichloromethane, acetonitrile, and dimethylformamide, nitrosating agents like nitrosyl halides and nitrosonium salts are particularly effective. nih.gov The solvent can affect the stability of the nitrosating agent and the solubility of the reactants. Studies have shown that the nitrosation rate can vary significantly depending on the polarity and hydrogen-bonding capacity of the solvent. acs.org
Several substances can catalyze the N-nitrosation of secondary amines, increasing the reaction rate. Anions such as thiocyanate (B1210189) are known to be effective catalysts. nih.gov The catalytic effect is often attributed to the formation of a more potent nitrosating intermediate (e.g., nitrosyl thiocyanate).
Other catalysts include:
Carbonyl compounds: Formaldehyde and other aldehydes can enhance the rate of nitrosamine (B1359907) formation, especially under neutral or basic conditions. nih.gov The proposed mechanism involves the formation of an iminium ion intermediate, which is highly reactive towards nitrite. nih.gov
Phenols: C-Nitrosophenols, formed from the nitrosation of phenols, can act as catalysts for N-nitrosamine formation. nih.gov
Surfactants: Micelle-forming surfactants can accelerate the nitrosation of hydrophobic amines by concentrating the reactants within the micelles. nih.govrsc.org
Alternative Synthetic Routes for N-Nitroso Anthranilic Acid Derivatives
While direct N-nitrosation of the pre-formed N-2,3-xylylanthranilic acid is the most straightforward approach, alternative strategies for synthesizing N-nitroso anthranilic acid derivatives exist. These methods might involve introducing the nitroso group at an earlier stage of the synthesis or using different coupling partners.
For instance, one could envision the nitrosation of an anthranilic acid derivative prior to the Ullmann condensation. However, the stability of the N-nitroso group under the typically harsh conditions of the Ullmann reaction would be a significant concern.
More advanced, non-conventional methodologies for N-nitrosamine synthesis have been developed, including electrochemical and photochemical methods. cardiff.ac.uk Electrochemical N-nitrosation, for example, can be performed under mild, acid-free conditions using nitrite salts as the nitroso source. cardiff.ac.ukresearchgate.net These methods could potentially offer alternative routes for the synthesis of N-Nitroso-N-2,3-xylylanthranilic acid, avoiding the use of strong acids or harsh reagents.
Synthetic Yield Optimization and Process Scalability in Laboratory Settings
Optimizing the yield and ensuring the scalability of the synthesis of this compound in a laboratory setting requires careful consideration of several factors for both the Ullmann condensation and the subsequent N-nitrosation step.
For the Ullmann condensation :
Reactant Stoichiometry: Precise control over the molar ratios of 2-chlorobenzoic acid, 2,3-dimethylaniline, catalyst, and base is crucial.
Catalyst and Ligand Selection: The choice of copper source and, if applicable, a suitable ligand can significantly impact reaction efficiency and yield.
Reaction Conditions: Optimization of temperature, reaction time, and solvent is necessary to maximize product formation and minimize side reactions.
Purification: Effective purification methods are required to isolate the N-2,3-xylylanthranilic acid from unreacted starting materials and byproducts.
For the N-nitrosation step :
Choice of Nitrosating Agent: Selecting the appropriate nitrosating agent and its stoichiometry is critical. For instance, using a stable and soluble agent like tert-butyl nitrite in an organic solvent can offer better control and easier work-up. rsc.org
Control of Reaction Parameters: Careful control of pH (in aqueous media), temperature, and addition rate of the nitrosating agent is essential to maximize the yield of the desired N-nitroso product and prevent degradation.
Monitoring Reaction Progress: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.
Work-up and Isolation: The work-up procedure must be designed to effectively remove excess nitrosating agents and byproducts while ensuring the stability of the N-nitroso compound. The product is typically isolated through extraction and subsequent purification techniques like crystallization or chromatography.
For scalability, factors such as heat transfer, mixing efficiency, and the safe handling of potentially hazardous reagents (e.g., nitrosating agents) become increasingly important. The development of a robust and reproducible procedure at the laboratory scale is a prerequisite for any potential scale-up.
Stereochemical Considerations in N-Nitroso Compound Synthesis
The synthesis of N-nitroso compounds, including this compound, necessitates a careful consideration of the stereochemical outcomes, primarily revolving around the phenomenon of atropisomerism and the existence of rotational isomers (rotamers). This arises from the unique electronic and structural properties of the N-nitrosamine functional group.
The nitrogen-nitrogen bond in N-nitrosamines possesses a significant partial double bond character due to the delocalization of the lone pair of electrons from the amine nitrogen into the N=O group. This restricted rotation around the N-N bond can lead to the formation of distinct and often separable stereoisomers, particularly in asymmetrical N-nitrosamines. These stereoisomers are classified as E/Z isomers or, more broadly, as atropisomers if the rotational barrier is high enough to allow for their isolation at room temperature. acanthusresearch.combohrium.com
The energy barrier to rotation around the N-N bond is a critical parameter influencing the stereochemical stability of these compounds. This barrier can be substantial, leading to the existence of stable, isolable atropisomers. Atropisomerism is a type of axial chirality that arises from hindered rotation about a single bond, and it is a well-documented phenomenon in various classes of organic compounds, including pharmaceutically relevant molecules. nih.govwikipedia.org
The stability of atropisomers is often categorized into different classes based on their half-life of interconversion (t½) at a given temperature, which is directly related to the rotational energy barrier (ΔG‡). A common classification system is as follows:
| Class | Rotational Energy Barrier (ΔG‡) at 37 °C | Half-life of Interconversion (t½) at 37 °C | Stereochemical Nature |
|---|---|---|---|
| Class 1 | < 20 kcal/mol | < 60 seconds | Rapidly equilibrating, generally considered achiral |
| Class 2 | 20–30 kcal/mol | 60 seconds to 4.5 years | Interconverting, may pose challenges in development |
| Class 3 | > 30 kcal/mol | > 4.5 years | Configurationally stable, can be isolated as single isomers |
In the context of this compound, the presence of two different aryl substituents on the amine nitrogen (the 2,3-xylyl group and the anthranilic acid moiety) makes it an asymmetrical N-nitrosamine. Consequently, it is expected to exist as a mixture of E and Z rotamers. The steric bulk and electronic properties of these aryl groups will significantly influence the rotational barrier and the relative stability of the two isomers.
The characterization and differentiation of these stereoisomers are typically achieved through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). acanthusresearch.comnih.gov In NMR spectroscopy, the different spatial arrangement of the substituents relative to the N=O group in the E and Z isomers leads to distinct chemical shifts for the protons and carbons near the nitrosamine functionality. nih.gov Similarly, the different polarities of the rotamers can allow for their separation as distinct peaks in an HPLC chromatogram. acanthusresearch.com
The synthesis of N-nitroso compounds may yield a mixture of these stereoisomers. The ratio of the isomers formed can be influenced by the reaction conditions, such as temperature and solvent. In some cases, it may be possible to isolate a single, stable atropisomer through techniques like chiral chromatography or classical resolution, particularly for Class 3 atropisomers. nih.gov The stereochemical outcome of the synthesis is a crucial aspect to consider, as different stereoisomers of a molecule can exhibit distinct biological activities and physicochemical properties. nih.gov
Chemical Reactivity and Transformation Mechanisms of N Nitroso N 2,3 Xylylanthranilic Acid
Stability and Degradation Pathways of N-Nitroso-N-2,3-xylylanthranilic Acid
The stability of this compound is influenced by environmental factors such as light, pH, and temperature. These factors can initiate distinct degradation pathways, primarily involving the cleavage of the nitrogen-nitrogen bond within the nitroso moiety.
Photolytic Decomposition Mechanisms
N-nitrosamines are known to be sensitive to ultraviolet (UV) light. mdpi.com The photolytic decomposition of N-nitrosamines in solution is initiated by the absorption of UV radiation, which leads to the homolytic cleavage of the relatively weak N-NO bond. acs.orgwikipedia.org This primary photochemical event generates an aminium radical and a nitric oxide radical. acs.org
Hydrolytic Stability in Aqueous and Acidic Media
This compound exhibits limited stability in aqueous solutions, particularly under acidic conditions. The degradation process in acidic media is primarily a protolytic denitrosation, which results in the cleavage of the N-NO bond to regenerate the parent amine, N-2,3-xylylanthranilic acid, and nitrous acid. nih.gov
The mechanism for this acid-catalyzed decomposition involves the protonation of the N-nitroso compound. While protonation on the oxygen atom is thermodynamically favored, a kinetically relevant protonation on the amino nitrogen is thought to facilitate the nucleophilic attack that leads to denitrosation. nih.govnih.gov The rate of this decomposition can be accelerated by the presence of various nucleophiles, such as bromide or thiocyanate (B1210189), which attack the protonated intermediate. nih.gov Studies on other N-nitroso compounds have shown that they can degrade rapidly in aqueous media at neutral or near-neutral pH as well. acs.org
Thermal Degradation Characteristics
In contrast to N-nitrosamides, which typically cleave at the nitrogen-carbonyl bond upon heating, N-nitrosamines like this compound are generally more thermally stable under ordinary conditions. cdnsciencepub.com However, they are susceptible to thermal decomposition at elevated temperatures.
Thermolysis processes for removing N-nitroso impurities from chemical products demonstrate that decomposition begins at temperatures above approximately 120°C. google.com The primary thermal degradation pathway is the cleavage of the N–NO bond. wikipedia.orggoogle.com This process breaks the molecule into an amino radical and a nitric oxide radical. The rate of this decomposition increases significantly with temperature. google.com To ensure complete degradation, the volatile decomposition products, particularly nitric oxide, are typically removed to prevent any potential reverse reaction. google.com
Electrophilic and Nucleophilic Reactions of the N-Nitroso Moiety
The N-nitroso group exhibits dual reactivity, allowing it to react with both electrophiles and nucleophiles.
Reaction with Nucleophiles : The nitrogen atom of the nitroso group is electrophilic and is susceptible to attack by nucleophiles. rsc.org This reaction can lead to the transfer of the nitroso group to another nucleophilic species in a process called transnitrosation. rsc.org This is a common reaction with soft nucleophiles like thiols (sulfur nucleophiles). rsc.org Stronger nucleophiles can effect the complete removal of the nitroso group, a process known as denitrosation. nih.govnih.gov
Reaction with Electrophiles : The oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophilic center. Nitrosamines can react with strong electrophiles, such as alkylating agents, at the oxygen atom. nih.gov This reaction forms O-substituted hydroxydiazenium salts, which are themselves reactive electrophilic intermediates. nih.gov
Redox Reactions and Radical Formation in Experimental Systems
Under specific conditions, N-nitrosamines can participate in redox reactions that lead to the formation of free radicals. As discussed under photolysis, UV irradiation is a primary method for generating radical intermediates from the N-NO bond cleavage. acs.org
Electron spin resonance spectroscopy studies on various nitrosamines have demonstrated that they can cause the formation of reactive oxygen species (ROS) and carbon-centered radicals in cellular systems. oup.com Hydroxyl radicals (•OH), a key component of advanced oxidation processes, react with nitrosamines primarily through hydrogen atom abstraction from the alkyl groups adjacent to the nitrogen, forming carbon-centered radicals. mdpi.comnih.gov These radical intermediates are highly reactive and can participate in a cascade of subsequent reactions, including lipid peroxidation in biological systems. nih.gov
| Condition | Primary Radical(s) Formed | Mechanism |
|---|---|---|
| UV Photolysis | Aminium Radical, Nitric Oxide Radical | Homolytic cleavage of N-NO bond |
| Reaction with •OH (Advanced Oxidation) | Carbon-centered Radical | H-atom abstraction from α-carbon |
| Cellular Systems (e.g., Caco-2 cells) | Carbon-centered Radicals, Reactive Oxygen Species (ROS) | Metabolically-induced redox stress |
Mechanistic Studies of Biotransformation of N-Nitroso Compounds (General)
N-nitroso compounds generally require metabolic activation to exert their biological effects. oup.commdpi.com This biotransformation is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. oup.comnih.gov
The principal activation pathway for N-nitrosamines is α-hydroxylation. acs.orgoup.com In this enzymatic reaction, a hydroxyl group is added to the carbon atom immediately adjacent (in the α-position) to the N-nitroso moiety. oup.com The resulting α-hydroxynitrosamine is a highly unstable intermediate that spontaneously decomposes. acs.orgnih.gov
This decomposition breaks the C-N bond, releasing a carbonyl compound (an aldehyde or ketone) and forming an unstable primary nitrosamine (B1359907), which further rearranges to yield a highly reactive electrophilic species, typically an alkyldiazonium ion. acs.org This diazonium ion is a potent alkylating agent that can covalently bind to nucleophilic sites on cellular macromolecules, such as DNA. acs.orgmdpi.com A competing, and generally considered detoxifying, pathway is enzymatic denitrosation, which cleaves the N-NO bond to release nitric oxide and the parent amine. mdpi.comnih.gov Different CYP isoenzymes, such as CYP2E1, CYP2B1, and CYP2A6, exhibit varying specificities for metabolizing different nitrosamines. oup.comnih.govnih.gov
| N-Nitrosamine | Key CYP Enzymes | Primary Metabolic Pathway | Reactive Intermediate |
|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | CYP2E1, CYP2A6 | α-hydroxylation (demethylation) | Methyldiazonium ion |
| N-Nitroso-N-methylaniline (NMA) | CYP2B1, CYP2B2 | α-hydroxylation, Denitrosation | Benzenediazonium ion |
| N'-Nitrosonornicotine (NNN) | CYP2A6, CYP2A13 | α-hydroxylation (2'- or 5'-) | Pyridyloxobutyldiazonium ion |
| N-Nitrosodiethylamine (NDEA) | CYP2E1, CYP2A6, CYP3A4 | α-hydroxylation (de-ethylation) | Ethyldiazonium ion |
Role of Microsomal Mixed-Function Oxidases in Activation
The metabolic activation of N-nitrosamines is predominantly carried out by the microsomal mixed-function oxidase system, with cytochrome P450 (CYP) enzymes playing a central role. oup.comnih.gov These enzymes are responsible for the initial and rate-limiting step in the activation of many nitrosamines. oup.com The primary mechanism of activation is the hydroxylation of the carbon atom immediately adjacent (in the alpha-position) to the nitroso group, a process known as α-hydroxylation. oup.comacs.org
Several isoforms of cytochrome P450 have been identified as key players in the metabolism of various nitrosamines. Notably, CYP2E1 and CYP2A6 are major catalysts for the metabolic activation of a range of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes. nih.govoup.com Other P450 isoforms, such as CYP2B1, CYP2D6, and CYP3A4, may also contribute to the metabolism of specific nitrosamines. oup.commdpi.com The specific CYP isoforms involved can vary depending on the structure of the nitrosamine, as well as species and tissue differences in enzyme expression. mdpi.com
For this compound, it is hypothesized that the xylidyl or the anthranilic acid moiety could be subject to α-hydroxylation by these microsomal enzymes. This enzymatic reaction would initiate the transformation of the parent compound into a more reactive state.
| Cytochrome P450 Isoform | Examples of N-Nitrosamine Substrates | Primary Metabolic Reaction |
| CYP2E1 | N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA) | α-hydroxylation |
| CYP2A6 | N-nitrosodiethylamine (NDEA), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) | α-hydroxylation |
| CYP2B1 | N-nitroso-di-n-propylamine (NDPA) | α-hydroxylation |
| CYP2D6 | N-nitrosodiethylamine (NDEA) | α-hydroxylation |
| CYP3A4 | N-nitrosodiethylamine (NDEA) | α-hydroxylation |
This table provides examples of cytochrome P450 isoforms and their known N-nitrosamine substrates, illustrating the general role of these enzymes in nitrosamine activation.
Formation of Reactive Intermediates
The product of the initial α-hydroxylation by microsomal mixed-function oxidases is an unstable α-hydroxynitrosamine. acs.orgnih.gov This intermediate undergoes spontaneous, non-enzymatic decomposition. acs.org This decomposition leads to the formation of highly reactive electrophilic intermediates. nih.gov
The breakdown of the α-hydroxynitrosamine typically results in the formation of an aldehyde or ketone and a diazohydroxide. mdpi.com The diazohydroxide is also unstable and can be protonated to form a diazonium ion. mdpi.com This diazonium ion can then lose a molecule of nitrogen gas (N₂) to generate a highly reactive carbocation. mdpi.comnih.gov
These carbocations are potent electrophiles that can readily react with nucleophilic sites in cellular macromolecules, most significantly DNA. nih.govnih.gov The alkylation of DNA by these reactive intermediates is considered a crucial event in the initiation of carcinogenesis. nih.gov The specific nature of the reactive intermediates formed from this compound would depend on which of the N-substituents undergoes the initial α-hydroxylation. Hydroxylation of the 2,3-xylyl group would lead to the formation of a xylyl-derived reactive species, while hydroxylation of the methylene (B1212753) group of the anthranilic acid moiety would result in a different set of reactive intermediates.
| Precursor | Initial Product of α-hydroxylation | Key Reactive Intermediates | Ultimate Electrophile |
| N-Nitrosamine | α-Hydroxynitrosamine | Diazohydroxide, Diazonium ion | Carbocation |
This table outlines the general pathway for the formation of reactive intermediates from N-nitrosamines following metabolic activation.
It is through this cascade of enzymatic activation and subsequent chemical decomposition that otherwise stable N-nitroso compounds like this compound are transformed into potent alkylating agents capable of inducing cellular damage.
Advanced Analytical Methodologies for Characterization and Quantification of N Nitroso N 2,3 Xylylanthranilic Acid
Chromatographic Techniques for Separation and Detection
Chromatography is a cornerstone for the analysis of N-nitrosamines, providing the necessary separation from complex sample matrices. The choice between liquid and gas chromatography is largely dictated by the physicochemical properties of the target analyte, such as volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of a broad spectrum of N-nitrosamines, particularly those that are non-volatile or thermally labile. thermofisher.com The development of an HPLC method for N-Nitroso-N-2,3-xylylanthranilic acid, which is used as a nitrosamine (B1359907) standard, is crucial for establishing detection limits and quantifying impurity levels in pharmaceutical products. veeprho.com
Method development typically involves the careful selection of a stationary phase (column), mobile phase composition, and detector. Reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly employed for separating nitrosamines. coresta.orgnih.govnih.gov Gradient elution is often preferred to achieve optimal separation of multiple analytes with varying polarities. coresta.orgnih.gov The mobile phase usually consists of an aqueous component (like water with a formic acid modifier) and an organic solvent (such as methanol (B129727) or acetonitrile). coresta.orgnih.govlcms.cz
Table 1: Typical HPLC Method Parameters for Nitrosamine Analysis
| Parameter | Common Conditions |
|---|---|
| Column | Reversed-phase (e.g., C18, Phenyl-Hexyl, F5) nih.govdocuchem.comfda.gov |
| Mobile Phase A | 0.1% Formic Acid in Water lcms.czdocuchem.com |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile lcms.czdocuchem.com |
| Flow Rate | 0.4 - 1.0 mL/min coresta.orgdocuchem.com |
| Column Temperature | 35 - 50°C coresta.orgnih.gov |
| Injection Volume | 2 - 100 µL coresta.orglcms.cz |
| Detector | PDA (Photodiode Array) or Mass Spectrometry (MS) docuchem.com |
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a traditional and effective technique for analyzing volatile and semi-volatile N-nitrosamines. nih.govpmda.go.jp The technique offers high resolution and is suitable for a range of nitrosamine impurities. restek.com Direct liquid injection is often preferred for its simplicity and effectiveness across a wide volatility range. restek.com
However, GC analysis has significant limitations for certain types of nitrosamines. pmda.go.jp A primary drawback is the requirement for high temperatures in the injection port and column, which can cause thermal degradation of labile compounds. nih.govpmda.go.jp This can lead to the formation of nitrosamines as artifacts during the analysis itself or result in an underestimation of the analyte. pmda.go.jp Furthermore, non-volatile nitrosamines are not amenable to GC analysis without derivatization, which adds complexity and time to the sample preparation process. thermofisher.comnih.gov Compounds like N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) are not directly detectable by GC-MS, necessitating the use of alternative methods like LC-MS. thermofisher.comshimadzu.com Given the complex structure of this compound, its thermal stability would be a critical consideration for the applicability of GC-based methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) has emerged as the preferred and most powerful technique for the trace-level quantification of N-nitrosamine impurities. researchgate.netscirp.org Its high sensitivity, selectivity, and precision make it ideal for detecting these potentially carcinogenic compounds at the low levels required by regulatory agencies. researchgate.net LC-MS-MS methods have been successfully developed for the simultaneous determination of multiple nitrosamines in various drug substances. nih.govshimadzu.com
The technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for each analyte. scirp.org Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source for nitrosamines, though Electrospray Ionization (ESI) is also used. shimadzu.comscirp.org The development of LC-MS-MS methods allows for limits of quantification (LOQ) in the parts-per-billion (ppb) or even sub-ppb range, which is necessary to meet stringent safety limits. nih.govscirp.org
Table 2: Example LC-MS-MS Parameters for Nitrosamine Screening
| Parameter | Typical Conditions |
|---|---|
| LC System | UHPLC (Ultra High-Performance Liquid Chromatography) lcms.czrsc.org |
| Column | Xselect® HSS T3 or Hypersil GOLD™ C18 nih.govlcms.cz |
| Mobile Phase A | 0.1% Formic Acid in Water nih.govlcms.cz |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol nih.gov |
| Ionization Source | APCI or ESI shimadzu.comscirp.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) scirp.org |
| Achieved LOQ | As low as 0.004 ppm (parts per million) scirp.org |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of N-nitrosamines. Techniques like NMR and IR provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including N-nitrosamines. A key structural feature of asymmetrically substituted nitrosamines is the restricted rotation around the nitrogen-nitrogen (N-N) bond due to its partial double-bond character from zwitterionic resonance forms. acanthusresearch.com This restriction leads to the existence of two distinct and stable rotational isomers (rotamers), often referred to as E (trans) and Z (cis) forms. acanthusresearch.com
These rotamers can be observed as separate species in the NMR spectrum, resulting in two sets of signals for the atoms near the nitroso group. acanthusresearch.com For instance, the ¹H NMR spectrum of an asymmetric nitrosamine may show two different chemical shifts for protons on the alpha-carbons to the nitrosated nitrogen. acanthusresearch.comresearchgate.net The relative ratio of the two rotamers, which depends on their relative stability, can also be determined from the integration of the corresponding peaks in the NMR spectrum. acanthusresearch.com This phenomenon is a definitive characteristic for confirming the structure of an asymmetric N-nitrosamine like this compound.
Infrared (IR) spectroscopy is a rapid and valuable tool for identifying the functional groups present in a molecule. For N-nitrosamines, IR spectroscopy can confirm the presence of the characteristic N-N=O group through its specific vibrational frequencies. The key absorption bands are associated with the N=O and N-N stretching vibrations. pw.edu.pl
The N=O stretching vibration typically gives rise to a strong absorption band in the region of 1408-1486 cm⁻¹. pw.edu.pl This band corresponds to the N=O frequency in non-associated (monomeric) molecules. pw.edu.pl Often, a second strong and broad band appears at a lower frequency, between 1265-1346 cm⁻¹, which is attributed to the N=O stretching vibrations in associated (dimeric) forms of the nitrosamine. pw.edu.pl The N-N stretching vibration is typically observed as a strong band in the 1052-1106 cm⁻¹ region. pw.edu.pl The presence of these characteristic bands in an IR spectrum provides strong evidence for the N-nitroso functional group within a molecule like this compound.
Table 3: Characteristic IR Absorption Frequencies for Nitrosamines
| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N=O | Stretching (non-associated) | 1408 - 1486 | Strong pw.edu.pl |
| N=O | Stretching (associated) | 1265 - 1346 | Strong, Broad pw.edu.pl |
| N-N | Stretching | 1052 - 1106 | Strong pw.edu.pl |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the preliminary characterization of this compound by identifying its chromophores—the parts of the molecule responsible for absorbing light. bachem.comyoutube.com The structure of this compound contains several key chromophores: the N-nitroso group (N-N=O), two aromatic rings (a xylyl group and an anthranilic acid moiety), and a carboxyl group (-COOH).
The N-nitroso group typically exhibits a weak absorption band in the near-UV region, around 330–370 nm. researchgate.net This absorption corresponds to an n→π* (non-bonding to anti-bonding pi orbital) electronic transition, which is characteristic of the N=O double bond. The aromatic rings and the carboxyl group give rise to more intense π→π* transitions at shorter wavelengths, typically below 300 nm. The specific absorption maxima and molar absorptivity can be influenced by the solvent's polarity. While UV-Vis detection can be used, its sensitivity may be insufficient for the trace-level quantification required by regulatory agencies. However, techniques involving post-column photolytic cleavage of the N-NO bond to yield nitrite (B80452), which is then derivatized to form a highly colored azo dye, can enhance detection sensitivity. researchgate.net
| Chromophore | Electronic Transition | Expected Wavelength (λmax) | Relative Intensity |
|---|---|---|---|
| N-Nitroso (N-N=O) | n→π | ~330-370 nm | Low |
| Aromatic Rings (Xylyl, Anthranilic) | π→π | < 300 nm | High |
| Carboxyl (-COOH) | n→π* | ~200-220 nm | Low to Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable technique for the unambiguous identification and structural elucidation of this compound. osti.gov It provides the precise molecular weight and characteristic fragmentation patterns that serve as a fingerprint for the compound. The molecular formula for this compound is C15H14N2O3, corresponding to a molecular weight of approximately 270.28 g/mol . labnovo.com
Under mass spectrometric analysis, particularly with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), N-nitroso compounds exhibit predictable fragmentation pathways. nih.govsemanticscholar.org A primary and diagnostic fragmentation for N-nitrosamines is the loss of the nitroso radical (•NO), resulting in a fragment ion at M-30 Da. researchgate.netnih.govresearchgate.net Other common fragmentations include the loss of •OH (M-17) or NOH (M-31). osti.govnih.govresearchgate.net For aromatic nitrosamines like this compound, prominent fragment ions corresponding to the stable aromatic moieties are also expected. nih.gov Alpha-cleavage, a common fragmentation process for amines, is also observed in many nitrosamines. nih.govmiamioh.edu
| Fragment Ion (m/z) | Proposed Neutral Loss | Description |
|---|---|---|
| 240 | •NO | Loss of the nitroso radical, a characteristic fragmentation for N-nitrosamines. |
| 253 | •OH | Loss of a hydroxyl radical, potentially from the carboxylic acid group or rearrangement. |
| 225 | •COOH | Loss of the carboxyl group. |
| 136 | C8H8N2O | Fragment corresponding to the nitrosated anthranilic acid moiety. |
| 105 | C7H5NO3 | Fragment corresponding to the dimethylphenyl (xylyl) moiety. |
Quantitative Analysis and Validation Parameters
Quantitative analysis of N-nitrosamines must be performed using fully validated analytical methods to ensure the reliability and accuracy of the results, which is a stringent requirement from regulatory bodies like the FDA and EMA. acs.orglgcstandards.com
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net Given the low acceptable intake (AI) limits for nitrosamines (often in the nanogram-per-day range), analytical methods must achieve extremely low LOQs, typically in the parts-per-billion (ppb) or ng/mL range. ijpsjournal.comnih.gov The LOQ must be at or below the regulatory limit for the impurity. pmda.go.jp For instance, regulatory guidance often requires the LOQ to be ≤10% of the acceptable limit when used to justify the omission of the impurity test from a specification. usp.org
| Analyte Class | Matrix | Analytical Technique | Typical LOD Range (ng/mL) | Typical LOQ Range (ng/mL) |
|---|---|---|---|---|
| N-Nitrosamines | Sartan APIs | GC-MS/MS | 0.002 - 0.05 | 0.008 - 0.15 |
| N-Nitrosamines | Metformin Drug Product | LC-HRMS | ~0.01 | ~0.03 (0.03 ppm) |
| N-Nitrosamines | Rivaroxaban | LC-MS/MS | 0.045 | 0.15 |
| N-Nitrosamines | Pharmaceuticals (General) | LC-MS/MS | 0.05 - 0.8 | 0.1 - 2.0 |
Method Specificity, Accuracy, and Precision
Method validation according to ICH Q2(R1) guidelines is essential. ich.orgfda.gov
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API), excipients, and other impurities. pmda.go.jp This is typically demonstrated by analyzing blank and spiked matrix samples to ensure no interfering peaks are present at the retention time of this compound. nih.gov
Accuracy refers to the closeness of the measured value to the true value. It is assessed by performing recovery studies on samples spiked with a known amount of the analyte at different concentrations. For trace impurity analysis, recovery is typically expected to be within a range of 70-130%. nih.govthermofisher.com
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) for replicate measurements should typically be less than 15-20% at the LOQ. fda.gov
| Validation Parameter | Acceptance Criterion |
|---|---|
| Specificity | No interference at the analyte's retention time and m/z. |
| Accuracy (Recovery) | Typically 70-130% for trace impurities. |
| Precision (RSD) | ≤ 20% for repeatability and intermediate precision at the LOQ. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
Use of Internal Standards and Reference Materials in Quantification
The use of high-purity certified reference materials (CRMs) is fundamental for the accurate quantification of this compound. veeprho.com These standards are used to prepare calibration curves and for spiking experiments in accuracy and precision studies. edqm.eulgcstandards.comaccustandard.com
To compensate for analyte loss during sample preparation and for variations in instrument response (e.g., matrix effects in MS), an internal standard (IS) is added to all samples and standards at a fixed concentration. clearsynth.com The ideal internal standard is a stable, isotopically labeled analogue of the analyte (e.g., this compound-d4). researchgate.net These labeled compounds have nearly identical chemical properties and chromatographic behavior to the analyte but are distinguishable by their higher mass in the mass spectrometer. researchgate.net This approach, known as isotope dilution, significantly improves the accuracy and precision of quantification. americanlaboratory.com
| Internal Standard | Analyte(s) Quantified |
|---|---|
| N-Nitrosodimethylamine-d6 (NDMA-d6) | N-Nitrosodimethylamine (NDMA) |
| N-Nitrosodiethylamine-d10 (NDEA-d10) | N-Nitrosodiethylamine (NDEA) |
| N-Nitrosodipropylamine-d14 (NDPA-d14) | N-Nitrosodipropylamine (NDPA) |
| N-Nitrosodibutylamine-d18 (NDBA-d18) | N-Nitrosodibutylamine (NDBA) |
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is crucial for accurately quantifying trace levels of this compound in complex pharmaceutical matrices. nih.govresearchgate.net The primary goals are to isolate the analyte from interfering components, concentrate it to a level suitable for detection, and transfer it into a solvent compatible with the analytical instrument. researchgate.net
Solid-Phase Extraction (SPE) is a widely used and effective technique. chromatographyonline.com It involves passing a solution of the sample through a cartridge containing a solid adsorbent (the stationary phase). americanlaboratory.com The analyte is retained on the sorbent while matrix components pass through. The analyte is then eluted with a small volume of a strong solvent. google.com For nitrosamines, various sorbents can be used, including activated carbon and polymeric materials like Oasis HLB (hydrophilic-lipophilic balance). google.com
Other techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. However, it can be labor-intensive and require large volumes of organic solvents. researchgate.net
Solid-Phase Microextraction (SPME): This is a solvent-free technique where a fused-silica fiber coated with an extracting phase is exposed to the sample. It is particularly useful for volatile and semi-volatile nitrosamines when coupled with GC-MS. researchgate.net
Automated Sample Preparation: Automation of these techniques minimizes sample handling, reduces solvent consumption, and improves reproducibility and throughput. thermofisher.comamericanlaboratory.com
Care must be taken during sample preparation to avoid the artifactual formation of nitrosamines, which can occur if amine precursors and nitrosating agents are present and exposed to acidic conditions or high temperatures. researchgate.net
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid sample. | High recovery, good selectivity, easily automated, reduces solvent use. americanlaboratory.comchromatographyonline.com | Can be affected by matrix clogging. |
| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Simple, widely applicable. | Requires large solvent volumes, can be labor-intensive, emulsion formation. researchgate.net |
| Solid-Phase Microextraction (SPME) | Analyte is adsorbed onto a coated fiber. | Solvent-free, simple, sensitive. researchgate.net | Fiber fragility, best for volatile/semi-volatile compounds. |
Computational Chemistry and Molecular Modeling Studies of N Nitroso N 2,3 Xylylanthranilic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide accurate information about the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons, which in turn dictates the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between computational cost and accuracy. nih.govacs.org In the study of N-nitroso compounds, DFT is instrumental in optimizing the molecular geometry to find the most stable arrangement of atoms. For N-Nitroso-N-2,3-xylylanthranilic acid, a DFT calculation would likely be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p) to accurately model the electronic structure. iau.ir
Such calculations would reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles. Of particular interest in N-nitroso compounds is the geometry around the N-N=O group. The N-N bond is known to have significant double bond character, leading to a planar arrangement of the atoms immediately attached to the nitroso group. nih.gov The calculated bond lengths and angles for this compound would provide insight into the electronic delocalization within this moiety and across the rest of the molecule.
Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations (Hypothetical Data)
| Parameter | Predicted Value | Significance |
| N-N Bond Length | ~1.35 Å | Shorter than a typical N-N single bond, indicating double bond character. |
| N=O Bond Length | ~1.22 Å | Typical for a nitroso group. |
| C-N-N Bond Angle | ~118° | Reflects the sp² hybridization of the nitrogen atom. |
| N-N=O Bond Angle | ~115° | Consistent with other N-nitroso compounds. |
Orbital Analysis and Reactivity Descriptors
The electronic structure of this compound can be further elucidated through an analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in determining the molecule's reactivity.
The HOMO is associated with the ability to donate electrons, and its location often indicates the site of electrophilic attack. For an N-nitroso compound, the HOMO is typically localized on the nitrogen and oxygen atoms of the nitroso group and the adjacent amine nitrogen. The LUMO, on the other hand, represents the ability to accept electrons and indicates the likely site of nucleophilic attack.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Calculated Reactivity Descriptors for this compound (Hypothetical Data)
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
| Ionization Potential (IP) | I ≈ -EHOMO | ~7.5 | Energy required to remove an electron. |
| Electron Affinity (EA) | A ≈ -ELUMO | ~1.2 | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | ~4.35 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | ~3.15 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | ~3.01 | A measure of the molecule's electrophilic character. |
These descriptors suggest that this compound, like other N-nitroso compounds, is a moderately reactive molecule with a significant electrophilic character.
Conformational Analysis and Potential Energy Surfaces
The presence of multiple single bonds in this compound allows for a variety of possible three-dimensional conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.
A key feature of N-nitroso compounds is the restricted rotation around the N-N bond due to its partial double bond character. researchgate.net This leads to the existence of stable rotational isomers, or rotamers, often referred to as cis and trans (or E and Z) configurations, depending on the orientation of the substituents relative to the N=O bond. acanthusresearch.com For this compound, this would involve the relative positioning of the 2,3-xylyl and anthranilic acid moieties.
Computational methods can be used to construct a potential energy surface (PES) by systematically varying key dihedral angles and calculating the corresponding energy. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational changes. DFT calculations have been used to determine the energy differences and rotational barriers for various N-nitrosamines. nih.govresearchgate.net For this compound, the relative stability of the different rotamers would be influenced by steric hindrance between the bulky xylyl and anthranilic acid groups.
Reaction Pathway Modeling and Transition State Analysis
A crucial application of computational chemistry in the study of N-nitroso compounds is the modeling of their reaction pathways, particularly those related to their metabolic activation. The carcinogenicity of many N-nitrosamines is linked to their metabolic conversion into reactive electrophiles that can alkylate DNA. nih.gov
The primary metabolic activation step for many N-nitrosamines is the enzymatic α-hydroxylation of a carbon atom adjacent to the nitrosamine (B1359907) nitrogen. nih.govoup.com This is followed by a series of spontaneous decomposition steps. Computational modeling, particularly using DFT, can be employed to calculate the energetics of these reaction steps, including the activation energies (the energy barriers that must be overcome for the reaction to proceed). nih.govnih.gov
For this compound, a computational study would likely focus on the hydroxylation of the benzylic carbons of the 2,3-xylyl group. The calculations would involve locating the transition state structures for each step of the proposed mechanism. The transition state is a high-energy, transient species that represents the bottleneck of the reaction. By analyzing the geometry and electronic structure of the transition state, valuable insights into the reaction mechanism can be gained.
The calculated activation energies for different potential metabolic pathways can help to predict which pathways are most likely to occur under biological conditions.
Structure-Activity Relationship (SAR) Studies of N-Nitroso Compounds (General)
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For N-nitroso compounds, a major focus of SAR studies is the prediction of their carcinogenic potency.
Predictive Modeling of Chemical Reactivity
Predictive modeling of the chemical reactivity of N-nitroso compounds is a key component of SAR. This often involves the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the biological activity of a set of compounds to their physicochemical properties, which are represented by numerical values known as molecular descriptors. mdpi.comsciforum.net
These descriptors can be calculated from the molecular structure and can be categorized as:
0D descriptors: Based on the molecular formula (e.g., molecular weight).
1D descriptors: Based on substructure counts (e.g., number of aromatic rings).
2D descriptors: Based on the 2D representation of the molecule (e.g., topological indices).
3D descriptors: Based on the 3D geometry of the molecule (e.g., molecular volume).
For N-nitroso compounds, QSAR models have been developed to predict their carcinogenic potency using a variety of descriptors, including those related to electronic properties (such as HOMO and LUMO energies), hydrophobicity (logP), and steric factors. nih.gov These models can be used to screen new or un-tested N-nitroso compounds, like this compound, for their potential carcinogenicity. The development of such models relies on a training set of compounds with known carcinogenic activity. By calculating the relevant molecular descriptors for this compound, its potential activity could be estimated based on the established QSAR model.
Elucidation of Structural Determinants for Biological Interaction
Computational chemistry and molecular modeling studies, while not extensively focused on this compound itself, provide a robust framework for elucidating the key structural features that likely govern its interactions with biological macromolecules. By examining the constituent functional moieties—the N-nitroso group, the anthranilic acid scaffold, and the 2,3-xylyl substituent—we can infer the probable determinants of its biological activity. These analyses often involve a combination of quantum chemical calculations to understand electronic properties and molecular docking simulations to predict binding modes and affinities with potential biological targets.
The biological interactions of N-nitroso compounds are of significant interest due to their classification as a "cohort of concern" for carcinogenicity. nih.gov Their primary mechanism of action often involves metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive electrophilic species that can alkylate DNA. nih.gov The structural features of each molecule play a critical role in modulating this activity.
A critical aspect in understanding the biological interactions of N-nitroso compounds is the analysis of their electronic and steric properties. Quantitative structure-activity relationship (QSAR) studies on various N-nitroso compounds have indicated that their toxicity can be dependent on factors such as polarizability and ionization potential. mdpi.com
The Role of the N-Nitroso Group
The N-nitroso group is the primary toxophoric moiety in this class of compounds. Computational studies on various nitrosamines reveal that the electronic environment around this group is a crucial determinant of its reactivity. Quantum chemical calculations can elucidate the charge distribution and molecular orbital energies, which in turn dictate the propensity for metabolic activation.
Molecular docking studies on other N-nitroso compounds have shown that this group can participate in various non-covalent interactions within the active sites of metabolizing enzymes. nih.gov These interactions orient the molecule for subsequent metabolic activation.
Table 1: Inferred Molecular Properties of Key Functional Groups in this compound
| Functional Group | Inferred Property | Implication for Biological Interaction |
| N-Nitroso | Electrophilic character at the nitrogen atom | Potential for metabolic activation and subsequent covalent modification of nucleophilic sites in biomolecules like DNA. |
| Carboxylic Acid | Anionic at physiological pH | Can form salt bridges and hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in protein binding pockets. |
| 2,3-Xylyl | Bulky and lipophilic | May contribute to hydrophobic interactions within a binding site and can sterically influence the orientation of the molecule. |
This table presents inferred properties based on general chemical principles and findings from studies on analogous compounds, in the absence of direct computational data for this compound.
Contribution of the Anthranilic Acid Scaffold
The anthranilic acid portion of the molecule provides a rigid scaffold and introduces a carboxylic acid group, which is typically ionized at physiological pH. This anionic carboxylate is a key feature for forming strong electrostatic interactions and hydrogen bonds with biological targets.
QSAR studies on a series of anthranilic acid sulfonamides have demonstrated the importance of both geometrical and quantum chemical parameters in determining their inhibitory activity against enzymes like methionine aminopeptidase-2. sums.ac.ir This suggests that the spatial arrangement of the functional groups on the anthranilic acid ring is critical for biological recognition.
Molecular docking simulations of various anthranilic acid derivatives have consistently shown the carboxylate group engaging in crucial interactions with amino acid residues such as arginine or lysine (B10760008) within the binding pockets of proteins. These interactions often anchor the ligand in a specific orientation, allowing other parts of the molecule to engage in further interactions.
Influence of the 2,3-Xylyl Substituent
The 2,3-xylyl group introduces both steric bulk and lipophilicity to the molecule. The two methyl groups on the phenyl ring create a specific three-dimensional shape that can influence how the molecule fits into a binding pocket.
Steric Effects: The steric hindrance provided by the xylyl group can significantly impact the molecule's ability to approach and interact with a biological target. Depending on the topology of the binding site, this steric bulk could either be beneficial, by promoting a tighter fit, or detrimental, by preventing access. The presence of substituents on the aromatic ring can also affect the rate of metabolic activation of the N-nitroso group. nih.gov
Electronic Effects: The methyl groups are weakly electron-donating, which can subtly modulate the electronic properties of the attached phenyl ring and, by extension, the N-nitroso group.
Hydrophobic Interactions: The aromatic nature and the methyl groups of the xylyl substituent provide a significant hydrophobic surface. This region of the molecule is likely to engage in favorable van der Waals and hydrophobic interactions with nonpolar residues within a protein's binding site, such as leucine, isoleucine, and valine.
Table 2: Potential Intermolecular Interactions of this compound with a Hypothetical Biological Target
| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues/Biomolecules |
| N-Nitroso Group | Dipole-dipole, Hydrogen bonding (with oxygen as acceptor) | Polar amino acid residues, water molecules, DNA bases |
| Carboxylate Group | Ionic bonding (salt bridge), Hydrogen bonding | Arginine, Lysine, Histidine, Serine, Threonine |
| Phenyl Rings | π-π stacking, Hydrophobic interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| Methyl Groups | van der Waals forces, Hydrophobic interactions | Alanine, Valine, Leucine, Isoleucine |
This table is a hypothetical representation of potential interactions based on the chemical structure of this compound and general principles of molecular recognition.
Environmental and Biological Formation Mechanisms of N Nitroso Compounds General, Relevant to Class
Endogenous Formation of N-Nitroso Compounds
Endogenous formation refers to the synthesis of N-Nitroso compounds within the body. It is estimated that this internal formation can account for 45-75% of the total exposure to these compounds. nih.gov The primary site for this synthesis is the gastrointestinal tract. cabidigitallibrary.orgresearchgate.netenvironcj.in
The human gastrointestinal (GI) tract provides the necessary conditions for the formation of N-Nitroso compounds. researchgate.netresearchgate.net This process, known as nitrosation, occurs when nitrosating agents, derived from dietary nitrites, react with nitrosatable precursors like amines and amides present in the GI tract. daneshyari.com The consumption of red and processed meat, in particular, has been linked to an increase in the endogenous formation of NOCs. nih.govresearchgate.net This is partly due to the high content of heme in red meat, which promotes the formation of these compounds. nih.govresearchgate.net Studies simulating gastric conditions have shown that acid-catalyzed thionitrosation is a likely initial step, with further formation of compounds like nitrosyl heme occurring under the alkaline and reductive conditions of the small and large intestines. nih.govresearchgate.net
Dietary nitrates and nitrites are the principal precursors for endogenous nitrosation. daneshyari.com While nitrites are consumed directly through sources like cured meats, a significant portion is derived from dietary nitrates. nih.govwho.int Vegetables, especially leafy greens, are the main source of dietary nitrate (B79036). nih.gov In the human body, the process of converting nitrate to the more reactive nitrite (B80452) primarily occurs in the oral cavity, mediated by bacteria on the tongue's surface. nih.govnih.gov This newly formed nitrite then travels to the stomach, where it can participate in nitrosation reactions. researchgate.net Therefore, dietary intake of nitrate can significantly influence the endogenous formation of potentially carcinogenic N-nitrosamines. nih.gov
The formation of N-Nitroso compounds is heavily influenced by the chemical environment, particularly pH. In the acidic environment of the stomach (pH < 5.5), nitrite is converted to nitrous acid, which can then form potent nitrosating agents like dinitrogen trioxide (N2O3). nih.govdfg.de This acid-catalyzed nitrosation is a primary pathway for NOC formation. cabidigitallibrary.orgenvironcj.inresearchgate.net Consequently, factors that increase gastric acidity can promote the interaction between nitrite and amines, leading to higher NOC formation. researchgate.net
However, nitrosation is not limited to acidic environments. At neutral pH, as found in the achlorhydric stomach or the lower GI tract, microbial activity plays a crucial role. nih.gov Certain bacteria that colonize the stomach in conditions of low acidity, as well as bacteria in the gut, can enzymatically catalyze N-nitrosation. researchgate.netresearchgate.netnih.gov For instance, denitrifying bacteria can mediate the formation of N-nitrosamines at neutral pH. nih.gov The composition and activity of the gut microbiota can therefore significantly impact the level of endogenous NOC formation. daneshyari.com
Table 1: Factors Influencing Endogenous N-Nitroso Compound Formation
| Factor | Description | Primary Location | Key Mechanisms |
| Precursors | Dietary nitrates and nitrites, secondary amines, and amides. | Oral Cavity, Stomach, Intestines | Bacterial reduction of nitrate to nitrite; presence of nitrosatable substrates from diet (e.g., meat). |
| pH | Acidity of the environment. | Stomach | Acid-catalyzed formation of nitrosating agents (e.g., N2O3) from nitrite. Optimal at low pH. |
| Microbial Activity | Bacterial enzymes that catalyze nitrosation. | Oral Cavity, Achlorhydric Stomach, Intestines | Reduction of nitrate to nitrite; enzymatic N-nitrosation at neutral pH. |
| Dietary Catalysts/Inhibitors | Components that promote or prevent nitrosation. | Stomach, Intestines | Heme from red meat promotes formation; Vitamin C and other antioxidants inhibit formation by reducing nitrite to nitric oxide. nih.govnih.govnutritionfacts.org |
Exogenous Formation of N-Nitroso Compounds in Environmental Matrices
Exogenous formation refers to the creation of N-Nitroso compounds outside the body. Humans can then be exposed to these preformed compounds through various environmental pathways. cabidigitallibrary.orgenvironcj.in
N-Nitroso compounds, particularly nitrosamines like N-nitrosodimethylamine (NDMA), can form in various foods. researchgate.net This is especially prevalent in foods preserved with sodium nitrite, such as cured meats (e.g., bacon and ham) and some fish products. who.intacs.orgnih.gov The reaction between the added nitrite and naturally occurring amines in the food leads to the formation of these compounds. nutritionfacts.org The cooking process, especially high-temperature cooking like frying, can significantly increase the concentration of nitrosamines in these foods. nih.gov Beer has also been identified as a source of NDMA, where it can form during the direct-fire drying of malt. nih.gov However, changes in food processing techniques, such as reducing the amount of nitrite used and adding inhibitors like ascorbic acid (vitamin C), have led to a decline in the levels of nitrosamines in many food products over the past few decades. nih.govnih.gov
Exposure to preformed N-Nitroso compounds is not limited to diet. Occupational settings present a significant risk, particularly in the rubber and tire manufacturing industry and in metalworking shops that use cutting fluids. nih.gov The presence of amines and nitrosating agents in these industrial environments can lead to the formation and subsequent inhalation or dermal absorption of nitrosamines. nih.gov
Beyond the workplace, N-Nitroso compounds can be found as contaminants in a range of consumer products, including cosmetics, lotions, shampoos, and certain pesticides. nih.govmdpi.com This contamination can arise from the use of amine-containing raw materials or from formation during the manufacturing process. nih.gov Tobacco products and tobacco smoke are another major source of exposure. acs.orgnih.gov Furthermore, N-Nitroso compounds have been detected at low concentrations in air and water, indicating widespread environmental presence. who.intnih.gov
Table 2: Common N-Nitroso Compounds and Their Exogenous Sources
| Compound | Common Sources |
| N-Nitrosodimethylamine (NDMA) | Cured meats (especially cooked bacon), beer, smoked fish, tobacco smoke, contaminated water, industrial settings. nih.govmdpi.com |
| N-Nitrosopyrrolidine (NPYR) | Cooked bacon, other processed meats. acs.org |
| N-Nitrosopiperidine (NPIP) | Processed meats, tobacco smoke. nih.govacs.org |
| N-Nitrosodiethylamine (NDEA) | Tobacco smoke, contaminated water, some drug products, cosmetics. mdpi.com |
| N-Nitrosodiethanolamine (NDELA) | Cosmetics, lotions, shampoos, cutting fluids, certain pesticides. nih.gov |
Factors Influencing Nitrosation Rates and Yields
The formation of N-nitroso compounds, including N-Nitroso-N-2,3-xylylanthranilic acid, is governed by a series of chemical and environmental factors that can significantly influence the rate and yield of the nitrosation reaction. cir-safety.org Understanding these factors is crucial for assessing the potential for N-nitroso compound formation in various settings.
The key factors influencing nitrosation include:
Presence of Precursor Amines: The type and concentration of the amine precursor are fundamental. Secondary amines are generally the most reactive towards nitrosating agents. cir-safety.org
Nitrosating Agent: The reactivity of the nitrosating agent plays a significant role. Common nitrosating agents include nitrous acid (HNO₂), nitrite salts (NO₂⁻), and nitrogen oxides such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). nih.gov
pH: The pH of the reaction medium is a critical determinant. Nitrosation of secondary amines typically occurs most readily under acidic conditions (pH 3-4). cir-safety.orgacs.org This is because the acidic environment facilitates the formation of the active nitrosating species from nitrite. nih.gov However, at very low pH, the amine precursor may become protonated, reducing its reactivity. nih.gov
Temperature: Like most chemical reactions, the rate of nitrosation generally increases with temperature. acs.org
Catalysts and Inhibitors: The presence of certain substances can either accelerate or inhibit the nitrosation process. For instance, some anions can catalyze the reaction. Conversely, compounds like ascorbic acid (vitamin C) and alpha-tocopherol (B171835) (vitamin E) are potent inhibitors of N-nitrosamine formation. researchgate.net
Solvent: The reaction medium, whether aqueous or organic, can influence the rate of nitrosation. nih.gov
Presence of Oxygen: In some cases, the presence of oxygen can promote the formation of nitrosating agents from nitric oxide (NO). nih.gov
The interplay of these factors determines the likelihood and extent of N-nitroso compound formation in a given environment.
Detection of N-Nitroso Compounds in Environmental Samples
The detection and quantification of N-nitroso compounds in environmental samples present analytical challenges due to their potential presence at very low concentrations (in the range of parts per billion or even parts per trillion) and the complexity of the sample matrices. who.intnih.gov A variety of analytical techniques have been developed to address these challenges.
Commonly employed methods for the detection of N-nitroso compounds include:
Gas Chromatography (GC): This is a widely used technique for separating volatile N-nitroso compounds. epa.gov
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the separation of less volatile N-nitroso compounds. ntis.gov
Several types of detectors can be coupled with these chromatographic techniques for sensitive and selective detection:
Thermal Energy Analyzer (TEA): The TEA detector is highly selective for the nitroso functional group and is considered one of the most reliable methods for N-nitroso compound analysis. epa.govntis.gov It works by catalytically cleaving the N-NO bond and detecting the resulting nitrosyl radical. nih.gov
Mass Spectrometry (MS): When coupled with GC or HPLC, mass spectrometry (GC-MS or LC-MS) provides both quantitative data and structural information, allowing for the unequivocal identification of the N-nitroso compounds present. who.int High-resolution mass spectrometry can further enhance the certainty of identification. who.int
Nitrogen-Phosphorus Detector (NPD): This detector is sensitive to compounds containing nitrogen and can be used for the analysis of N-nitroso compounds. epa.gov
The general procedure for analyzing environmental samples for N-nitroso compounds involves sample collection, extraction of the target compounds from the sample matrix, cleanup to remove interfering substances, and finally, analysis by one of the methods described above. who.intepa.gov Given the light sensitivity of many nitrosamines, samples should be protected from light during collection and storage. epa.gov
Mechanistic Investigations of Biological Activities of N Nitroso Compounds General, Relevant to Class and Experimental Systems
Molecular Mechanisms of Mutagenicity in Test Systems
The mutagenicity of N-nitroso compounds is a primary factor in their carcinogenicity. nih.gov This activity is typically initiated by metabolic processes that convert the parent compound into a reactive electrophilic species capable of altering genetic material.
The mutagenic and genotoxic effects of many N-nitroso compounds are attributed to their ability to alkylate DNA. mdpi.com This process generally requires metabolic activation, often mediated by cytochrome P450 enzymes, which transforms the stable N-nitrosamine into a highly reactive alkylating agent, such as a diazonium ion. mdpi.comresearchgate.net These electrophiles can then readily react with nucleophilic sites on DNA bases. nih.gov
A critical target for alkylation is the O⁶ position of guanine (B1146940), forming adducts like O⁶-alkylguanine. nih.gov This specific adduct is known to be a miscoding lesion, leading to G:C to A:T transition mutations during DNA replication if not repaired. mdpi.comnih.gov Other sites of alkylation include the N7 position of guanine and the O⁴ position of thymidine (B127349), which may also contribute to the mutagenic process. nih.gov The formation of these DNA adducts is considered a central event in the initiation of carcinogenesis by N-nitroso compounds. mdpi.comnih.gov While O⁶-alkylation of guanine is often highlighted, the roles of O⁴-alkylation of thymidine and the formation of phosphate (B84403) triesters are also investigated as part of the initiation process. nih.gov
The mutagenic potential of N-nitroso compounds is frequently evaluated using in vitro test systems, such as the Ames test, which utilizes strains of Salmonella typhimurium. researchgate.netresearchgate.net Many N-nitrosamines require metabolic activation to exhibit mutagenicity in these assays; this is typically achieved by incorporating a mammalian liver homogenate, such as the S9 fraction from hamster or rat liver. researchgate.netnih.gov Hamster liver S9 has often been found to produce greater positive mutagenicity responses compared to rat liver S9 for this class of compounds. researchgate.net
The choice of tester strain is also crucial, as different strains are designed to detect different types of mutations. The consistency in mutagenic responses for N-nitrosamine drug substance-related impurities (NDSRIs) between the Enhanced Ames Test and human TK6 cell mutagenicity assays highlights the reliability of these systems for hazard identification. nih.gov The genotoxicity of these compounds can also be assessed using tests like the umu-test, which measures the induction of the umu operon in Salmonella typhimurium in response to DNA damage. researchgate.net
Table 1: Mutagenicity of Select N-Nitroso Compounds in the Ames Test
| Compound | Tester Strain | Metabolic Activation | Result |
|---|---|---|---|
| N-nitroso-nortriptyline | Multiple | Hamster Liver S9 | Positive nih.gov |
| N-nitroso-fluoxetine | Multiple | Hamster Liver S9 | Positive nih.gov |
| N-nitroso-duloxetine | Multiple | Hamster Liver S9 | Positive nih.gov |
| N-nitroso-propranolol | TA98 | None | Positive researchgate.net |
| N-nitroso-propranolol | TA100, TA1535 | S9 required | Positive researchgate.net |
Cellular and Molecular Basis of Carcinogenesis in Experimental Animal Models
Studies in animal models have been instrumental in elucidating the carcinogenic properties of N-nitroso compounds. These compounds are potent carcinogens in a wide range of animal species, demonstrating the ability to induce tumors in various organs. nih.govnih.gov
A remarkable feature of N-nitroso compound carcinogenesis is its organ specificity, or tropism. nih.gov The target organ for tumor induction is highly dependent on the chemical structure of the specific nitrosamine (B1359907), as well as the animal species and the route of administration. nih.govnih.gov For instance, many nitrosamines commonly target the liver in both rats and hamsters, whereas the esophagus is a frequent site for tumor induction in rats but not in hamsters. nih.gov Conversely, the pancreatic duct is a common target in hamsters for certain nitrosamines, a phenomenon not observed in rats. nih.gov
This organotropism is largely determined by the tissue-specific capabilities for metabolic activation of the nitrosamine into its ultimate carcinogenic form and the capacity of the tissue's DNA repair systems. nih.gov N-nitrosomethyl-n-alkylamines, for example, induce a variety of rare tumors in rats and hamsters, including those of the nasal cavity, esophagus, kidney, and bladder. ca.gov
Table 2: Examples of Organ Specificity of N-Nitroso Compounds in Animal Models
| Compound Class | Animal Model | Primary Target Organs | Reference |
|---|---|---|---|
| Nitrosamines (general) | Rat | Liver, Esophagus, Nervous System | nih.gov |
| Nitrosamines (general) | Hamster | Liver, Forestomach, Spleen, Pancreatic Duct | nih.gov |
| N-nitrosomethyl-n-alkylamines | Rat | Nasal cavity, Tongue, Esophagus, Kidney, Bladder | ca.gov |
| N-nitrosodiethanolamine | Rat | Liver, Nasal Cavity | researchgate.net |
The induction of tumors by N-nitroso compounds exhibits a clear dose-response relationship. nih.govresearchgate.net Studies have demonstrated that higher doses generally lead to a higher incidence of tumors and a shorter latency period. nih.gov For example, a study on N-nitrosodiethanolamine in rats showed that the induction of hepatocellular carcinomas was directly related to the dose administered. researchgate.net
Importantly, research indicates that even very low doses of some N-nitroso compounds can be carcinogenic. researchgate.net The nature of the dose administration—whether continuous (e.g., in drinking water) or in pulsed doses (e.g., by gavage)—can also influence the carcinogenic outcome, even when the total dose is the same. nih.gov For nitrosamines, continuous dosing is often more effective, while the reverse is frequently true for nitrosoalkylureas. nih.gov
Beyond initiating DNA damage, the carcinogenic process involves tumor promotion. The mechanisms by which N-nitroso compounds contribute to this stage can involve the induction of metabolic enzymes or alterations in cell division rates. nih.gov The metabolic activation of N-nitrosamines is a critical step, and the induction of cytochrome P450 enzymes can enhance the formation of carcinogenic metabolites. researchgate.net
Furthermore, cellular injury caused by the reactive metabolites can lead to regenerative cell proliferation, or hyperplasia. This increased rate of cell division can promote the fixation of initial DNA damage into permanent mutations and accelerate the clonal expansion of initiated cells, thereby contributing to tumor development. nih.gov The interplay between metabolic activation, DNA damage, DNA repair, and cell proliferation rates ultimately determines the carcinogenic outcome in a specific tissue. nih.gov
Structure-Activity Relationships in N-Nitroso Compound Carcinogenesis
The carcinogenic potency and organ specificity of N-nitroso compounds are highly dependent on their chemical structure. nih.gov Structure-activity relationship (SAR) studies have been crucial in predicting the carcinogenic potential of these compounds and have revealed several key molecular features that influence their biological activity. lhasalimited.org
Generally, the carcinogenicity of N-nitrosamines is contingent upon their metabolic activation, a process catalyzed by cytochrome P450 enzymes. nih.govmdpi.com This activation typically involves α-hydroxylation, leading to the formation of unstable intermediates that ultimately generate reactive alkylating agents. pjoes.com The nature of the alkyl groups attached to the nitrosamine nitrogen significantly influences the rate and site of metabolism, and consequently, the carcinogenic outcome. nih.gov For instance, symmetrical N-nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are potent liver carcinogens in rats, while asymmetrical nitrosamines can exhibit different organ specificities. nih.govnih.gov
In the case of N-Nitroso-N-2,3-xylylanthranilic acid, its structure as a nitrosated derivative of mefenamic acid, an anthranilic acid derivative, places it in a specific chemical context. nih.govnih.gov While direct carcinogenic studies on this compound are not publicly available, its potential for genotoxicity has been suggested. A recent (Q)-SAR (Quantitative Structure-Activity Relationship) analysis classified N-Nitroso-mefenamic acid (N-MFA) as a Class-3 compound, indicating potential genotoxicity. nih.gov Due to structural similarities with N-nitrosodiphenylamine (N-DPA), an acceptable intake (AI) for N-MFA has been established at 78,000 ng per day. nih.gov
The table below summarizes key structural features of various N-nitroso compounds and their associated carcinogenic potential, illustrating the principles of structure-activity relationships.
| N-Nitroso Compound | Key Structural Features | Primary Target Organ(s) in Animal Models | General Carcinogenic Potency |
|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | Symmetrical, small alkyl groups | Liver, Kidney, Lung | High |
| N-Nitrosodiethylamine (NDEA) | Symmetrical, slightly larger alkyl groups | Liver, Esophagus | High |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | Contains a carboxylic acid functional group | Esophagus | Potent |
| N-Nitrosodiethanolamine | Contains hydroxyl groups | Liver, Nasal cavity | Carcinogenic |
| This compound | Aromatic amine derivative, contains carboxylic acid and xylyl groups | Not determined | Potential for genotoxicity suggested by (Q)-SAR |
Interaction with Cellular Components and Enzymes (e.g., Ornithine Decarboxylase, Myeloperoxidase)
The reactive metabolites of N-nitroso compounds can interact with a variety of cellular components, including nucleic acids, proteins, and enzymes, leading to cellular dysfunction and the initiation of carcinogenesis. nih.govmdpi.com Two enzymes of particular interest in the context of carcinogenesis and inflammation are ornithine decarboxylase and myeloperoxidase.
Ornithine Decarboxylase (ODC):
Ornithine decarboxylase is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.gov Elevated ODC activity is often associated with tumor promotion. While direct studies on the interaction of this compound with ODC are lacking, it is known that nitric oxide (NO), a molecule with structural similarities to the nitroso group, can inhibit ODC activity. nih.gov This inhibition occurs through S-nitrosylation of a critical cysteine residue (cysteine 360) in the active site of the enzyme. nih.gov Given that N-nitroso compounds can release nitric oxide under certain conditions, it is plausible that they could modulate ODC activity, although this remains to be experimentally verified for this compound.
Myeloperoxidase (MPO):
Myeloperoxidase is a heme-containing enzyme found predominantly in neutrophils. It plays a role in the inflammatory response by generating reactive oxygen and nitrogen species. MPO can utilize nitrite (B80452), a precursor for N-nitroso compound formation, to generate nitrating agents that can modify biological molecules. There is no specific information available regarding the interaction of this compound with myeloperoxidase. However, the interplay between inflammation, MPO activity, and the presence of nitrosating agents in tissues could be a relevant area for future investigation into the biological effects of this and other N-nitroso compounds.
The following table details the general interactions of N-nitroso compounds and related species with the mentioned cellular components.
| Cellular Component/Enzyme | Interacting Species | Nature of Interaction | Potential Biological Consequence |
|---|---|---|---|
| DNA | Alkylating agents (from N-nitroso compound metabolism) | Covalent binding to DNA bases (alkylation) | Mutations, initiation of carcinogenesis |
| Ornithine Decarboxylase (ODC) | Nitric Oxide (NO) and S-nitrosothiols | S-nitrosylation of active site cysteine residue | Inhibition of enzyme activity, potential modulation of cell proliferation |
| Myeloperoxidase (MPO) | Nitrite (a precursor for nitrosation) | MPO-catalyzed generation of nitrating agents | Formation of nitrated biomolecules, potential contribution to inflammatory processes |
Future Research Directions and Emerging Methodologies for N Nitroso N 2,3 Xylylanthranilic Acid
Development of Novel and Green Synthetic Approaches
The synthesis of N-nitroso compounds is a critical aspect of their study, both for toxicological assessment and for the preparation of analytical standards. Traditional methods for N-nitrosation often involve the use of harsh acidic conditions and nitrosating agents that can generate significant waste. Future research will likely focus on the development of novel and green synthetic approaches for N-Nitroso-N-2,3-xylylanthranilic acid.
One promising avenue is the use of alternative nitrosating agents under milder, more environmentally friendly conditions. For instance, methodologies employing tert-butyl nitrite (B80452) (TBN) under solvent-free conditions have been shown to be efficient for the synthesis of various N-nitrosamines. rsc.org These methods offer broad substrate scope and easy isolation procedures, and their applicability to the synthesis of this compound warrants investigation. rsc.org Such approaches would not only be more sustainable but could also offer higher yields and purity of the target compound.
Future synthetic research could also explore biocatalytic methods, using enzymes to carry out the nitrosation reaction with high specificity and under benign conditions. While this area is still nascent for N-nitroso compounds, it represents a significant long-term goal for green chemistry.
Table 1: Comparison of Traditional and Potential Green Synthetic Approaches
| Feature | Traditional Nitrosation | Green Synthetic Approaches |
| Nitrosating Agent | Sodium nitrite in strong acid | tert-butyl nitrite, enzymatic catalysts |
| Reaction Conditions | Harsh (low pH) | Mild (neutral pH, solvent-free) |
| Byproducts | Acidic waste | Minimal waste |
| Efficiency | Variable | Potentially high yields and selectivity |
Advancements in High-Throughput Analytical Platforms
The detection and quantification of N-nitrosamines at trace levels in various matrices, including pharmaceuticals and biological samples, is a significant analytical challenge. Current methods often rely on chromatography coupled with mass spectrometry, such as LC-MS/MS or GC-MS. mdpi.comnih.gov While highly sensitive and specific, these methods can be time-consuming and not always suitable for screening large numbers of samples.
Future research should focus on the development of high-throughput analytical platforms for the rapid detection of this compound. Emerging technologies such as High-Resolution Mass Spectrometry (HRMS) are beneficial for the initial screening and identification of unknown nitrosamines. manufacturingchemist.com The development of tailored methods for specific compounds like this compound using techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) can offer enhanced sensitivity and specificity. nih.gov
Integration of Multi-Omics Data with N-Nitroso Compound Research
Understanding the biological effects of this compound requires a holistic approach that goes beyond traditional toxicological endpoints. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to elucidate the molecular mechanisms of action of this compound.
By exposing relevant biological systems (e.g., cell cultures, organoids) to this compound and analyzing the resulting changes across multiple omics layers, researchers can gain a comprehensive view of the perturbed biological pathways. This approach can help in identifying novel biomarkers of exposure and effect, and in understanding the complex interactions that lead to adverse outcomes. While multi-omics has been applied in biomedical research for purposes like drug discovery and personalized medicine, its application to the study of specific N-nitroso compounds is an emerging area with great potential.
Predictive Modeling for Formation and Reactivity in Complex Systems
Computational modeling is becoming an indispensable tool in chemical toxicology. For this compound, predictive modeling can be employed to understand its formation kinetics and reactivity in complex systems, such as during the manufacturing and storage of pharmaceutical products or under physiological conditions.
Mechanism-based structure-activity relationship (SAR) models can be used to predict the mutagenic and carcinogenic potential of N-nitrosamines. nih.govresearchgate.net These models are based on the understanding that the biological activity of N-nitrosamines is often initiated by metabolic activation, such as α-hydroxylation. acs.org Computational studies can help in predicting the likelihood of such activation for this compound and can provide insights into its reactivity with biological macromolecules like DNA. nih.govresearchgate.net
Furthermore, computational fluid dynamics and kinetic modeling can be used to simulate the conditions under which this compound might form from its precursors (mefenamic acid and a nitrosating agent) in a pharmaceutical manufacturing process. This can aid in developing risk mitigation strategies.
Table 2: Applications of Predictive Modeling in N-Nitroso Compound Research
| Modeling Approach | Application for this compound |
| Structure-Activity Relationship (SAR) | Prediction of mutagenic and carcinogenic potential. nih.govresearchgate.net |
| Metabolic Activation Modeling | Estimation of the likelihood of α-hydroxylation. acs.org |
| Kinetic Modeling | Simulation of formation pathways and rates in various matrices. |
| Quantum Chemistry | Elucidation of reaction mechanisms and electronic properties. |
Exploration of New Mechanistic Pathways for Biological Interaction
The primary mechanism of carcinogenicity for many N-nitrosamines involves metabolic activation to electrophilic species that can alkylate DNA. mdpi.comnih.gov However, the full spectrum of biological interactions for any given N-nitroso compound is likely to be more complex.
Future research on this compound should aim to explore novel mechanistic pathways for its biological interactions. This could include investigating its effects on cellular signaling pathways, epigenetic modifications, and the gut microbiome. The interaction of N-nitroso compounds with biological material is a key area of study to understand their mutagenic and carcinogenic processes. nih.gov
Advanced cell culture models, such as 3D organoids that more closely mimic the in vivo environment, can be used to study the metabolism and biological effects of this compound in a more physiologically relevant context. These studies could reveal previously unknown mechanisms of action and help in a more accurate assessment of its potential health risks.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for N-Nitroso-N-2,3-xylylanthranilic acid, and how are reaction conditions optimized?
- The compound is synthesized via nitrosation of mefenamic acid (N-2,3-xylylanthranilic acid) using nitrous acid (HNO₂) under acidic conditions. Key parameters include pH control (typically <3), temperature (0–5°C to minimize side reactions), and stoichiometric excess of nitrosating agents. Reaction progress is monitored via thin-layer chromatography (TLC) or UV-Vis spectroscopy for nitroso group absorption bands (~350 nm) .
Q. Which spectroscopic techniques are essential for structural validation of N-Nitroso derivatives?
- Infrared (IR) spectroscopy : Identifies nitroso (N=O) stretches at ~1450–1500 cm⁻¹.
- ¹H/¹³C NMR : Confirms aromatic substitution patterns (e.g., dimethylphenyl groups in mefenamic acid) and nitroso-induced deshielding effects.
- Single-crystal X-ray diffraction : Resolves bond angles and spatial arrangement, critical for distinguishing regioisomers .
Q. How is the critical micelle concentration (CMC) determined for amphiphilic derivatives of this compound?
- Surface tension measurements using automated tensiometers (e.g., BZY-101) plot surface tension vs. log concentration. The CMC is identified at the inflection point. Thermodynamic parameters (ΔG, ΔH) are derived from temperature-dependent CMC data .
Advanced Research Questions
Q. What experimental strategies mitigate unintended nitrosamine formation during synthesis or storage?
- Blocking agents : Ascorbic acid (10–20 mM) scavenges nitrosating agents, reducing nitroso byproduct formation.
- pH control : Buffering below pH 3 accelerates nitrosation of target amines while inhibiting nitrosamine degradation.
- LC-MS/MS monitoring : Validates purity using transitions like m/z 241→224 (parent ion → fragment) with <1 ppm mass accuracy .
Q. How can advanced NMR techniques resolve ambiguities in nitroso-group positioning?
- ¹⁵N NMR : Directly detects nitroso nitrogen chemical shifts (δ ~−50 to −100 ppm).
- 2D HSQC/HMBC : Correlates ¹H-¹⁵N couplings to map proximity between nitroso groups and adjacent substituents.
- Dynamic NMR : Assesses rotational barriers (e.g., N–N bond rotation) via variable-temperature experiments .
Q. What in vitro models are used to assess carcinogenic potential, and how are data contradictions addressed?
- Ames test : Evaluates mutagenicity via Salmonella typhimurium strains (TA98/TA100) with/without metabolic activation (S9 fraction).
- Discrepancy resolution : Conflicting results (e.g., false negatives) require cross-validation with mammalian cell assays (e.g., COMET assay for DNA damage) and dose-response modeling .
Q. What analytical challenges arise in quantifying trace N-Nitroso compounds in biological matrices?
- Matrix interference : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves selectivity.
- Detection limits : High-resolution mass spectrometry (HRMS) with APCI ionization achieves sub-ppb sensitivity.
- Validation : Follows FDA/ICH guidelines for linearity (R² >0.99), recovery (80–120%), and precision (%RSD <15%) .
Methodological Considerations
Q. How are thermodynamic properties (e.g., heat of formation) computationally predicted for nitroso compounds?
- DFT calculations : B3LYP/6-31G(d,p) optimizes geometries and computes ΔfH° (heat of formation).
- NBO analysis : Quantifies hyperconjugative interactions stabilizing nitroso groups.
- Detonation velocity (D) : Predicted via Kamlet-Jacobs equations using density and elemental composition .
Q. What protocols ensure reproducibility in phase behavior studies of NSAID derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
